Allitol

概要

説明

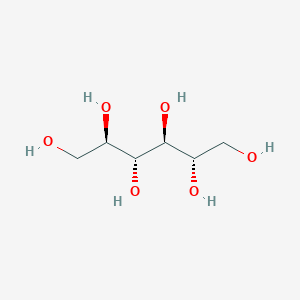

アロデュルシトールは、アリトールとしても知られており、分子式C6H14O6を持つ希少な天然のポリオール(糖アルコール)です。白色から淡黄色の固体で、甘味料として使用できます。アロデュルシトールは、糖尿病、がん、およびエイズを含むウイルス感染症に対する薬剤の調製における重要な中間体です .

科学的研究の応用

Allodulcitol has a wide range of scientific research applications:

作用機序

アロデュルシトールは、主に生物活性化合物の合成における中間体としての役割を果たすことで作用を発揮します。さまざまな生化学経路に関与し、アザ糖などの活性分子を形成します。これらの分子は、代謝や疾患プロセスに関与する特定の酵素や受容体を標的にし、治療効果を発揮します .

類似化合物の比較

類似化合物

ソルビトール: 類似の特性を持つ別の糖アルコールですが、用途が異なります。

マンニトール: 利尿剤として、および医療用途で使用されます。

ガラクトール: 自然界に存在し、さまざまな生化学的研究で使用されます。

アロデュルシトールの独自性

アロデュルシトールは、自然界での希少な発生と、アザ糖の合成における特定の中間体としての役割により、独自性があります。甘味料として作用する能力と、潜在的な治療応用は、他の類似化合物とは異なります .

生化学分析

Biochemical Properties

Allitol interacts with several enzymes and proteins in biochemical reactions. It is produced via microbial and enzymatic synthesis from D-psicose and directly from D-fructose . The enzymes involved in this process include ribitol dehydrogenase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress lipid accumulation, which could potentially have anti-obesity effects .

Molecular Mechanism

The molecular mechanism of this compound involves its production from D-fructose through a multi-enzyme coupling pathway and cofactor recycling system in Escherichia coli. This involves the coexpression of D-Psicose-3-epimerase from Ruminococcus sp. and ribitol dehydrogenase from Klebsiella oxytoca .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be safe for consumption, with no significant genotoxic effect observed in Ames mutagenicity assay using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, Escherichia coli strain WP2 uvr A, and an in vitro chromosomal aberration test on cultured Chinese hamster cells .

Dosage Effects in Animal Models

In animal models, dietary this compound has been shown to significantly reduce body fat accumulation compared to sucrose and D-allulose, suggesting potential anti-obesity effects .

Metabolic Pathways

This compound is involved in the D-psicose reduction pathway . It is produced via microbial and enzymatic synthesis from D-psicose and directly from D-fructose .

Transport and Distribution

It is known that this compound is produced from D-fructose in Escherichia coli, suggesting that it may be transported and distributed within bacterial cells .

Subcellular Localization

Given that it is produced in Escherichia coli, it is likely that it is localized within the bacterial cell .

準備方法

合成経路と反応条件

アロデュルシトールは、D-アロース(D-プシコース)の還元によって合成することができます。還元プロセスには、水素化ホウ素ナトリウム(NaBH4)または触媒的ハイドロジェネーションなどの還元剤の使用が含まれます。反応条件には通常、水またはメタノールなどの溶媒と0〜25°Cの温度範囲が含まれます .

工業生産方法

アロデュルシトールの工業生産には、D-プシコース-3-エピメラーゼを発現する組換え大腸菌を用いたD-フルクトースの生変換が含まれます。この方法は非常に効率的で、簡単にスケールアップでき、高純度のアロデュルシトールの大量生産に適しています .

化学反応の分析

反応の種類

アロデュルシトールは、次のようなさまざまな化学反応を起こします。

酸化: アロデュルシトールは酸化されて対応するケトンまたはアルデヒドを形成することができます。

還元: さらに還元すると、ヘキシトールの生成につながります。

置換: アロデュルシトール中のヒドロキシル基は、他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)と触媒的ハイドロジェネーションが一般的に使用されます。

置換: アシルクロリドまたはハロアルカンなどの試薬は、置換反応に使用できます。

主要な生成物

酸化: ケトンまたはアルデヒドの形成。

還元: ヘキシトールの形成。

科学研究への応用

アロデュルシトールは、幅広い科学研究への応用があります。

類似化合物との比較

Similar Compounds

Sorbitol: Another sugar alcohol with similar properties but different applications.

Mannitol: Used as a diuretic and in medical applications.

Galactitol: Found in nature and used in various biochemical studies.

Uniqueness of Allodulcitol

Allodulcitol is unique due to its rare occurrence in nature and its specific role as an intermediate in the synthesis of azasugars. Its ability to act as a sweetener and its potential therapeutic applications make it distinct from other similar compounds .

特性

IUPAC Name |

(2R,3R,4S,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-FBXFSONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197607 | |

| Record name | Allitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Allitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

488-44-8 | |

| Record name | Allitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3F996O6JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

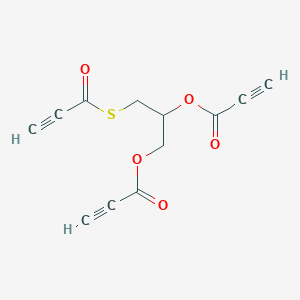

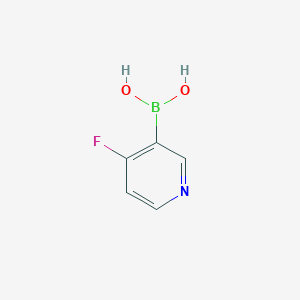

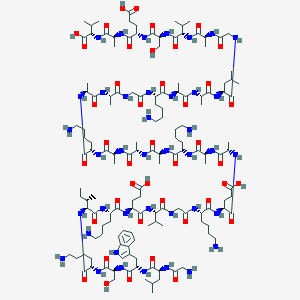

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Allitol and what are its potential health benefits?

A1: this compound is a rare sugar alcohol, meaning it is a type of carbohydrate with a structure resembling both sugars and alcohols. Research suggests that this compound possesses several potential health benefits, including:

- Anti-obesity effects: Dietary this compound supplementation in rats has been shown to significantly reduce body fat accumulation, particularly in the abdominal area [, ]. This effect is comparable to, or potentially even greater than, that of the more well-known rare sugar D-allulose (D-psicose) [].

- Laxative properties: Studies in mice have demonstrated that this compound, along with other rare sugar alcohols like D-talitol and L-iditol, exhibit laxative effects []. This effect is attributed to their ability to increase water content in the small intestine and accelerate intestinal transit, potentially offering a solution for constipation relief [].

Q2: Does this compound affect blood sugar levels?

A: Unlike D-allulose, this compound does not appear to significantly lower serum glucose levels []. This suggests that this compound might exert its anti-obesity effects through mechanisms independent of blood sugar regulation.

Q3: Is this compound safe for human consumption?

A: Safety assessments of this compound, including Ames mutagenicity assays, chromosomal aberration tests, and acute and sub-chronic oral toxicity studies in rats, have not revealed any significant genotoxic or toxic effects []. Human studies indicate an acute diarrhea threshold of 0.2 g/kg body weight for both men and women []. These findings suggest that this compound is safe for human consumption.

Q4: What are the potential applications of this compound in the food industry?

A4: this compound's properties make it attractive for various food industry applications:

Q5: What are the natural sources of this compound?

A5: this compound naturally occurs in limited quantities. It is found in:

- Plants: Sweetspire (Itea) is the only known plant genus that accumulates both D-allulose and this compound [, ]. While the amounts vary between species, the leaves of Itea virginica and Itea oblonga Hand.-Mazz. are particularly promising sources [].

- Fungi: this compound has also been identified in several species of mushrooms, including Pleurotus djamor, Xylaria nigripes, Russula cyanoxantha, and Apium graveolens [, , , , , , , ].

Q6: How is this compound produced commercially?

A6: Due to its limited natural abundance, commercial this compound production primarily relies on:

- Chemical synthesis: this compound can be synthesized chemically, but these methods are often complex and inefficient. One approach involves a stereospecific synthesis starting from D-mannitol [].

- Biotechnological production: Recent advancements in biotechnology offer more efficient and sustainable approaches to this compound production:

- Microbial fermentation: Certain bacterial strains, such as Klebsiella oxytoca G4A4, can convert D-psicose into this compound with high efficiency [].

- Enzymatic synthesis: Enzymes like ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) can be used in combination to catalyze the reduction of D-psicose to this compound [, , , , , ]. This method offers high purity and yield [, ]. Researchers have explored different strategies to enhance the efficiency of enzymatic this compound production, such as reconstructing cofactor self-sufficient whole-cell biocatalyst systems and optimizing reaction conditions [, , ].

Q7: What is the chemical structure of this compound?

A7: this compound is a hexitol, meaning it is a six-carbon sugar alcohol. Its IUPAC name is (2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol. It exists as a white, crystalline powder at room temperature.

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C6H14O6. Its molecular weight is 182.17 g/mol.

Q9: What spectroscopic data is available for this compound?

A9: this compound has been characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR is used to determine the structure and purity of this compound produced through different methods [, , ].

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups and structural features of this compound [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the molecular weight and purity of this compound [].

Q10: What are the current research directions in this compound research?

A10: Current research focuses on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

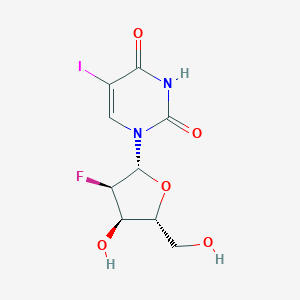

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)

![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)

![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B117764.png)